molecular formula C17H18N2O4 B6959098 N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide

N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide

Cat. No.: B6959098
M. Wt: 314.34 g/mol
InChI Key: GYJBNKSGDCWTHB-UHFFFAOYSA-N
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Description

N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide is a synthetic organic compound characterized by its unique structural features, including a cyclopropyl group, an ethyl-substituted phenyl ring, and a nitrofuran moiety

Properties

IUPAC Name

N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18N2O4/c1-2-12-3-5-13(6-4-12)11-18(14-7-8-14)17(20)15-9-10-16(23-15)19(21)22/h3-6,9-10,14H,2,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYJBNKSGDCWTHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN(C2CC2)C(=O)C3=CC=C(O3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide typically involves multiple steps:

    Formation of the nitrofuran moiety: This can be achieved through the nitration of furan, followed by carboxylation to introduce the carboxamide group.

    Introduction of the cyclopropyl group: Cyclopropylamine can be reacted with the carboxylated nitrofuran intermediate under appropriate conditions to form the desired cyclopropyl-substituted product.

    Attachment of the ethylphenyl group: The final step involves the alkylation of the cyclopropyl-substituted nitrofuran with 4-ethylbenzyl chloride under basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Types of Reactions:

    Oxidation: The nitrofuran moiety can undergo oxidation reactions, potentially leading to the formation of nitro-substituted furan derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions.

    Substitution: The phenyl ring can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with a palladium on carbon catalyst.

    Substitution: Halogenating agents such as bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Nitro-substituted furan derivatives.

    Reduction: Amino-substituted furan derivatives.

    Substitution: Halogenated phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe to study biological pathways involving nitrofuran derivatives.

    Medicine: Investigation of its pharmacological properties for potential therapeutic applications.

    Industry: Use in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide would depend on its specific application. In medicinal chemistry, it could interact with biological targets such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The nitrofuran moiety may play a key role in its biological activity, possibly through redox reactions or interactions with nucleophilic sites in biomolecules.

Comparison with Similar Compounds

  • N-cyclopropyl-N-[(4-methylphenyl)methyl]-5-nitrofuran-2-carboxamide
  • N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrothiophene-2-carboxamide

Comparison: N-cyclopropyl-N-[(4-ethylphenyl)methyl]-5-nitrofuran-2-carboxamide is unique due to the presence of the nitrofuran moiety, which imparts distinct electronic and steric properties compared to similar compounds with different substituents or heterocycles

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